molecular formula C18H17F3O2 B14410763 1,3-Diphenylbutyl trifluoroacetate CAS No. 84494-83-7

1,3-Diphenylbutyl trifluoroacetate

Cat. No.: B14410763
CAS No.: 84494-83-7
M. Wt: 322.3 g/mol
InChI Key: MDZLLGIXCKOQGS-UHFFFAOYSA-N
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Description

1,3-Diphenylbutyl trifluoroacetate is an organic compound characterized by the presence of two phenyl groups and a trifluoroacetate moiety attached to a butyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenylbutyl trifluoroacetate typically involves the esterification of 1,3-diphenylbutanol with trifluoroacetic acid or its derivatives. One common method is the reaction of 1,3-diphenylbutanol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylbutyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diphenylbutyl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenylbutyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its trifluoroacetate group and the two phenyl groups attached to a butyl chain.

Properties

CAS No.

84494-83-7

Molecular Formula

C18H17F3O2

Molecular Weight

322.3 g/mol

IUPAC Name

1,3-diphenylbutyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C18H17F3O2/c1-13(14-8-4-2-5-9-14)12-16(15-10-6-3-7-11-15)23-17(22)18(19,20)21/h2-11,13,16H,12H2,1H3

InChI Key

MDZLLGIXCKOQGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)OC(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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